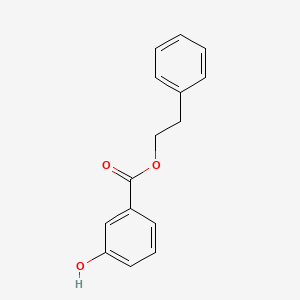

Phenethyl 3-hydroxybenzoate

Description

Contextualization within the Hydroxybenzoate Ester Class

Phenethyl 3-hydroxybenzoate belongs to the extensive family of hydroxybenzoate esters. These compounds are characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene (B151609) ring, where the carboxyl group has formed an ester with an alcohol. The position of the hydroxyl group relative to the ester group defines the specific isomer—ortho (2-hydroxy), meta (3-hydroxy), or para (4-hydroxy). This compound is specifically a meta-isomer.

The most widely recognized subgroup of this class is the para-hydroxybenzoate esters, commonly known as parabens, which are frequently used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. sci-hub.seatamanchemicals.com Generally, hydroxybenzoate esters are synthesized by the acid-catalyzed esterification of the corresponding hydroxybenzoic acid with an alcohol. sci-hub.senih.gov Their physicochemical properties, such as solubility, are influenced by the length and structure of the alcohol chain; for instance, water solubility tends to decrease as the alkyl chain of the ester group gets longer. sci-hub.se These esters are typically stable molecules but can undergo hydrolysis under alkaline conditions (pH above 7). sci-hub.se

The hydroxybenzoate ester class is noted for a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and nematicidal properties, making them a significant area of study in medicinal chemistry. nih.govd-nb.info

Table 1: Properties of Representative Hydroxybenzoate Esters

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Isomer Position |

|---|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 131 | 265 | Para |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 115 - 118 | 297 - 298 | Para |

| Propyl 4-hydroxybenzoate | C₁₀H₁₂O₃ | 180.20 | 95 - 98 | 295 (approx.) | Para |

| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 70 - 72 | 280 - 281 | Meta |

| Ethyl 3-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | N/A | N/A | Meta |

Data sourced from multiple references. atamanchemicals.comchemeo.comwikipedia.orgchemicalbook.com

Significance of Phenethyl Moieties in Bioactive Chemical Entities

The phenethyl group, a phenyl group attached to an ethyl group (-CH₂CH₂C₆H₅), is a pivotal structural motif, or "moiety," in the realm of medicinal chemistry and pharmacology. beilstein-journals.org Its incorporation into a molecule's structure is frequently linked to significant biological activity, and it is a key building block in a diverse array of drug-like compounds. beilstein-journals.org The presence of the phenethyl moiety can influence a molecule's lipophilicity, which affects its ability to cross biological membranes and interact with target receptors or enzymes.

Numerous potent bioactive molecules feature the phenethyl group. A prominent example is Caffeic Acid Phenethyl Ester (CAPE), a natural compound found in propolis, which exhibits a range of beneficial properties, including neuroprotective, antioxidant, anti-inflammatory, and antiviral effects. mdpi.comnih.govchemicalbook.com Another example is phenylethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables that has demonstrated antioxidant, anti-inflammatory, and anticarcinogenic activities. researchgate.net The versatility of the phenethyl moiety makes it a valuable component for chemists designing new therapeutic agents. beilstein-journals.org

Table 2: Examples of Bioactive Compounds Containing a Phenethyl Moiety

| Compound Name | Source/Class | Key Reported Biological Activities |

|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | Natural product (propolis) | Anti-inflammatory, Antioxidant, Neuroprotective, Antiviral. mdpi.comchemicalbook.com |

| Phenylethyl isothiocyanate (PEITC) | Natural product (cruciferous vegetables) | Antioxidant, Anti-inflammatory, Bactericidal, Anticarcinogenic. researchgate.net |

| N-Phenethyl phthalimide | Synthetic compound | Studied for effects on enzyme systems, potential pharmacological agent. ontosight.ai |

| 2-Phenylethyl propionate | Synthetic ester | Used in flavor and fragrance industry. pherobase.com |

This table provides a summary of activities and is not exhaustive.

Current Research Trajectories and Identified Knowledge Gaps for this compound

A thorough review of current scientific literature reveals that dedicated research focusing specifically on this compound is notably limited. This scarcity of data represents the primary knowledge gap concerning this compound. There are no extensive studies detailing its synthesis, purification, spectroscopic characterization, or biological activity profile.

However, research on closely related isomers and more complex derivatives provides logical trajectories for future investigation.

Research on Derivatives: A study investigating tyrosinase inhibitors synthesized a related compound, 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3-hydroxybenzoate. researchgate.net This research suggests that esters of 3-hydroxybenzoic acid, particularly those with phenethyl-like structures, are viable candidates for enzyme inhibition studies.

Isomer Activity: The para-isomer, Phenethyl 4-hydroxybenzoate, has been identified and noted for its ability to inhibit the growth of bacteria. biosynth.com The ortho-isomer, Phenethyl salicylate (B1505791) (2-phenylethyl 2-hydroxybenzoate), is also a known compound, often used as a fragrance. inchikey.info The established bioactivity of its isomers strongly suggests that this compound warrants investigation for similar antimicrobial properties.

Inferred Potential: Given the known antimicrobial and anti-inflammatory activities of the hydroxybenzoate ester class and the prevalence of bioactivity associated with the phenethyl moiety, a logical future research direction would be to screen this compound for these effects. nih.govd-nb.info

The key knowledge gaps are, therefore, the absence of a formal, published synthesis protocol for this compound, a complete set of its physicochemical and spectroscopic data, and any investigation into its potential biological activities, such as antimicrobial, antioxidant, or anti-inflammatory effects.

Table 3: Comparison of Phenethyl Hydroxybenzoate Isomers

| Compound Name | Isomer Position | Molecular Formula | Molar Mass ( g/mol ) | Known Research Focus/Use |

|---|---|---|---|---|

| Phenethyl 2-hydroxybenzoate (Phenethyl salicylate) | Ortho | C₁₅H₁₄O₃ | 242.27 | Fragrance, Food Additive. inchikey.info |

| This compound | Meta | C₁₅H₁₄O₃ | 242.27 | Largely unresearched. |

| Phenethyl 4-hydroxybenzoate | Para | C₁₅H₁₄O₃ | 242.27 | Antibacterial activity. biosynth.com |

Data sourced from references. biosynth.cominchikey.info

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-4-7-13(11-14)15(17)18-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFBUQIVFWSZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenethyl 3 Hydroxybenzoate and Derived Analogues

Established Synthetic Routes for Esterification

Traditional methods for ester synthesis are well-documented and widely employed in both academic and industrial laboratories. These routes often involve direct reactions between the carboxylic acid and alcohol under specific catalytic conditions or the use of coupling agents to facilitate the reaction.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, represents one of the most fundamental methods for synthesizing esters. This acid-catalyzed condensation reaction involves the reaction of a carboxylic acid with an alcohol. In the context of phenethyl 3-hydroxybenzoate synthesis, this would involve the direct reaction of 3-hydroxybenzoic acid with phenethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

A general procedure for this type of transformation involves refluxing the 3-hydroxybenzoic acid with the corresponding alcohol. For instance, in the synthesis of various hydroxybenzoic acid esters, the reaction is carried out by adding a catalytic amount of concentrated sulfuric acid to a mixture of the hydroxybenzoic acid and the alcohol, followed by heating at reflux temperature for several hours nih.gov. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through a workup procedure that often involves neutralization and extraction.

| Reactant A | Reactant B | Catalyst | Reaction Condition | Typical Yield |

| 3-Hydroxybenzoic Acid | Phenethyl Alcohol | H₂SO₄ (conc.) | Reflux | Moderate to High |

This table illustrates a typical setup for the direct esterification synthesis of this compound.

Nucleophilic Acyl Substitution Mechanisms

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. In this mechanistic pathway, the oxygen atom of the phenethyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-hydroxybenzoic acid. To enhance the electrophilicity of the carbonyl carbon and to create a better leaving group, the carboxylic acid is often activated.

In the case of Fischer-Speier esterification, the acid catalyst protonates the carbonyl oxygen of the 3-hydroxybenzoic acid, which makes the carbonyl carbon more susceptible to nucleophilic attack by phenethyl alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final ester product.

Alternative approaches involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. For example, 3-hydroxybenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-hydroxybenzoyl chloride. This acyl chloride is highly reactive and will readily undergo nucleophilic attack by phenethyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Utilization of Coupling Reagents and Catalytic Systems

To circumvent the often harsh conditions of acid-catalyzed esterification and to achieve higher yields under milder conditions, various coupling reagents have been developed. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the alcohol.

One of the most common methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in a procedure often referred to as Steglich esterification. In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is typically added to accelerate the reaction and suppress side reactions. This method is particularly effective and can produce good yields, often in the range of 70-80% for 3-hydroxybenzoic acid derivatives rasayanjournal.co.in.

A general procedure for this method involves stirring the 3-hydroxybenzoic acid with DCC, DMAP, and phenethyl alcohol in an appropriate solvent like dichloromethane (B109758) (DCM) at room temperature rasayanjournal.co.in. A non-nucleophilic base such as pyridine may also be included in the reaction mixture rasayanjournal.co.in. The reaction is monitored by TLC, and upon completion, the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, is removed by filtration.

| Reactant A | Reactant B | Coupling Reagent | Catalyst/Additive | Solvent | Typical Yield |

| 3-Hydroxybenzoic Acid | Phenethyl Alcohol | DCC | DMAP, Pyridine | Dichloromethane | 70-80% rasayanjournal.co.in |

This table outlines the components and expected yield for the synthesis of this compound using DCC as a coupling reagent.

Sustainable and Accelerated Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including esterification reactions. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purity google.com. The heating in microwave-assisted synthesis is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

For the synthesis of this compound, a mixture of 3-hydroxybenzoic acid, phenethyl alcohol, and a suitable catalyst (either a conventional acid catalyst or a solid-supported catalyst) can be subjected to microwave irradiation. This technique offers a cleaner, faster, and more energy-efficient alternative to conventional heating methods google.com. While specific documented examples for this compound are not prevalent, the general success of microwave-assisted esterification suggests its high applicability.

| Synthesis Method | Heating | Reaction Time | Typical Yield |

| Conventional | Oil Bath/Heating Mantle | Hours | Moderate to High |

| Microwave-Assisted | Microwave Irradiation | Minutes | High to Excellent google.com |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for esterification reactions.

Integration of Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound. This involves the use of renewable starting materials, environmentally benign solvents, and catalytic rather than stoichiometric reagents, and minimizing waste generation.

One promising green approach is the use of enzymatic catalysis. Lipases, for example, are widely used enzymes for the catalysis of esterification and transesterification reactions under mild conditions mdpi.com. The synthesis of esters using lipases can be performed in organic solvents or in solvent-free systems, which significantly reduces the environmental impact. For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym® 435, could be employed to catalyze the reaction between 3-hydroxybenzoic acid and phenethyl alcohol. Enzymatic reactions are highly selective, often avoiding the need for protecting groups, and the catalyst is biodegradable and can often be recycled and reused.

Another green strategy involves the use of solid acid catalysts, which can replace corrosive and difficult-to-handle liquid acids like sulfuric acid. Solid acids are generally non-corrosive, easy to handle, and can be easily separated from the reaction mixture and reused, thus minimizing waste.

The use of coupling reagents like DCC, as mentioned previously, can also be considered a greener alternative in some contexts as it allows the reaction to proceed under milder conditions and can lead to higher atom economy compared to some multi-step classical methods rasayanjournal.co.in.

Strategic Derivatization for Molecular Diversification

Structural Alterations of the 3-Hydroxybenzoate Moiety

The 3-hydroxybenzoate fragment contains two key functional groups amenable to modification: the phenolic hydroxyl group and the aromatic ring itself. Derivatization at these sites can significantly impact properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

Modification of the Phenolic Hydroxyl Group: The most direct modification is the conversion of the hydroxyl group into an ether or another ester. O-alkylation to form ether derivatives is a common strategy. organic-chemistry.orgorganic-chemistry.org A standard method involves reacting the parent ester with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. rasayanjournal.co.in This reaction selectively targets the more acidic phenolic hydroxyl group, yielding 3-alkoxybenzoate esters. rasayanjournal.co.inderpharmachemica.com

Acylation of the hydroxyl group is another possibility, which would result in a molecule with two ester functionalities. This can be achieved using acyl chlorides or anhydrides. Such derivatization is a common strategy for modifying phenolic compounds. researchgate.netnih.gov

Modification of the Aromatic Ring: Introducing substituents onto the aromatic ring of the benzoate (B1203000) moiety is typically achieved by using a pre-functionalized 3-hydroxybenzoic acid derivative as the starting material for the initial esterification with phenethyl alcohol. Various substituted 3-hydroxybenzoic acids are either commercially available or can be synthesized through established aromatic substitution reactions. For instance, 3-hydroxybenzoic acid can be produced via the alkali fusion of sodium 3-sulfobenzoate or the oxidation of 3-methylphenol. chemcess.comgoogle.com

| Modification Site | Reaction Type | Example Reagent | Resulting Functional Group | Analogue Subclass Name |

| 3-Hydroxyl Group | O-Methylation | Methyl iodide (CH₃I) | 3-Methoxy | Phenethyl 3-methoxybenzoate |

| 3-Hydroxyl Group | O-Ethylation | Ethyl bromide (C₂H₅Br) | 3-Ethoxy | Phenethyl 3-ethoxybenzoate |

| 3-Hydroxyl Group | O-Acetylation | Acetic anhydride | 3-Acetoxy | Phenethyl 3-acetoxybenzoate |

| Aromatic Ring | Halogenation | N/A (uses pre-substituted acid) | e.g., 4-Chloro-3-hydroxy | Phenethyl 4-chloro-3-hydroxybenzoate |

Synthesis of Conjugates and Hybrid Compounds

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or novel biological activities. ijsrst.com this compound can serve as a scaffold for creating such conjugates. The synthesis of these complex molecules often involves multi-step processes where the parent compound is first functionalized with a linker, which is then coupled to a second molecule of interest.

The phenolic hydroxyl group is a convenient attachment point. It can be converted into an ether or ester linkage to connect a linker arm, which might terminate in a functional group (e.g., an amine, carboxylic acid, or alkyne) suitable for a subsequent coupling reaction. For example, research has demonstrated the synthesis of hybrid molecules by creating ester linkages between hydroxybenzoic acid derivatives and other biologically active acids, such as phenazine-1-carboxylic acid. nih.gov This combinatorial approach can generate potent chemotherapeutic agents. rasayanjournal.co.inijsrst.com The ester bond of the parent molecule itself can also be viewed as a linkage between the phenethyl alcohol and 3-hydroxybenzoic acid moieties, each of which could be independently derived from or attached to other active compounds.

| Parent Scaffold | Linkage Strategy | Example Conjugated Moiety | Resulting Hybrid Compound Class |

| This compound | Ether linkage at 3-OH position | Caffeic acid | Caffeic acid - this compound conjugate |

| This compound | Ester linkage at 3-OH position | Ibuprofen (NSAID) | NSAID - Phenolic ester hybrid |

| This compound | Amide linkage (via linker) | An antimicrobial peptide | Peptide-Phenolic ester conjugate |

| 3-Hydroxybenzoic acid | Ester linkage to a different alcohol | A steroidal alcohol | Steroidal 3-hydroxybenzoate ester |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Chromatographic Separations

Chromatographic techniques are essential for separating Phenethyl 3-hydroxybenzoate from reaction mixtures, impurities, or natural product extracts.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for both the analysis and preparative purification of this compound. Given the compound's aromatic nature and moderate polarity conferred by the hydroxyl and ester functional groups, reversed-phase HPLC is the most common and effective mode of separation.

For analytical purposes, a typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution system, commonly employing a mixture of water (often acidified with a small amount of formic acid or trifluoroacetic acid to ensure good peak shape for the phenolic group) and an organic modifier like acetonitrile (B52724) or methanol, is used. The gradient would typically start with a higher proportion of water and gradually increase the concentration of the organic solvent to elute the compound from the column. Detection is most effectively achieved using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region, typically around 254 nm and 300 nm.

While specific, validated analytical HPLC methods are not extensively published in peer-reviewed literature, the technique is cited for its use in the purification of synthesized this compound from starting materials and byproducts. In a preparative HPLC setup, a larger column with the same stationary phase is used to isolate the compound in milligram to gram quantities with high purity.

Table 1: Typical HPLC Parameters for Analysis of Phenolic Esters

| Parameter | Typical Value / Description |

| Stationary Phase | Reversed-Phase C18 (e.g., 5 µm particle size) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.5 - 1.5 mL/min (Analytical) |

| Detection | UV-Vis Diode Array Detector (DAD) at 254/300 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of this compound due to its volatility. The compound can be analyzed directly without derivatization. In a GC system, the sample is vaporized and travels through a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17 phase) carried by an inert gas like helium. Separation is based on the compound's boiling point and its interaction with the stationary phase.

The retention time in the chromatogram provides a characteristic identifier for the compound under specific conditions. When coupled to a mass spectrometer, the eluted compound is fragmented by electron ionization (EI), producing a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 242, corresponding to its molecular weight. Key fragmentation patterns include the loss of the phenethyl group and other characteristic cleavages of the ester bond.

Table 2: Electron Ionization GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Identity |

| 242 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [HOC₆H₄CO]⁺ |

| 121 | High | [HOC₆H₄CO - O]⁺ or [C₇H₅O₂]⁺ |

| 105 | High | [C₈H₉]⁺ (Phenethyl cation) |

| 93 | Moderate | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Currently, there are no specific published applications of Capillary Electrophoresis (CE) or Micellar Electrokinetic Chromatography (MEKC) for the analysis of this compound. However, the theoretical applicability of these techniques can be considered.

Standard CE separates ions based on their electrophoretic mobility in an electric field. As this compound is a neutral molecule under typical pH conditions (pH 2-8), it would not migrate in a standard CE system and would move with the neutral electroosmotic flow.

For the analysis of neutral compounds like this, MEKC is the appropriate technique. MEKC is a mode of CE that uses a surfactant (such as sodium dodecyl sulfate, SDS) added to the buffer at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudostationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. This differential partitioning, combined with the electroosmotic flow, allows for the high-resolution separation of neutral molecules. This compound, with its hydrophobic and hydrophilic regions, would be an ideal candidate for MEKC separation, offering a high-efficiency alternative to HPLC.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods provide definitive structural information by probing the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The key features in the FTIR spectrum of this compound include a broad absorption band for the hydroxyl (-OH) group, a strong, sharp absorption for the ester carbonyl (C=O) group, and several bands corresponding to C-O stretching, C-H stretching (aromatic and aliphatic), and aromatic C=C bond vibrations. These absorptions provide conclusive evidence for the presence of the main structural components of the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3060, 3030 | C-H Stretch | Aromatic |

| ~2950, 2870 | C-H Stretch | Aliphatic (CH₂) |

| ~1710 (strong) | C=O Stretch | Ester Carbonyl |

| ~1600, 1585, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester (Aryl-C) |

| ~1150 | C-O Stretch | Ester (Alkyl-O) |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound shows distinct signals for the aromatic protons on both benzene rings and two triplets for the ethyl bridge protons, with their integration values corresponding to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show signals for the ester carbonyl carbon, the carbons of the two aromatic rings (including the hydroxyl- and ester-substituted carbons), and the two aliphatic carbons of the phenethyl group.

Table 4: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.63 | ddd | J ≈ 7.7, 1.5, 1.1 | H-6 (aromatic) | |

| ~7.50 | t | J ≈ 2.1 | H-2 (aromatic) | |

| ~7.35-7.20 | m | - | H-2', H-3', H-4', H-5', H-6' (phenethyl ring) & H-5 (aromatic) | |

| ~7.13 | ddd | J ≈ 8.2, 2.6, 1.0 | H-4 (aromatic) | |

| 4.53 | t | J ≈ 7.0 | O-CH₂ | |

| 3.10 | t | J ≈ 7.0 | Ar-CH₂ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| 166.8 | C=O (Ester) | |||

| 155.8 | C-3 (C-OH) | |||

| 137.8 | C-1' (Quaternary) | |||

| 131.6 | C-1 (Quaternary) | |||

| 129.6 | C-5 | |||

| 128.9 | C-2', C-6' | |||

| 128.6 | C-3', C-5' | |||

| 126.6 | C-4' | |||

| 122.3 | C-6 | |||

| 118.0 | C-2 | |||

| 114.6 | C-4 | |||

| 66.1 | O-CH₂ | |||

| 35.2 | Ar-CH₂ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of chemical compounds. In the analysis of this compound, MS provides critical information through the ionization of the molecule and the subsequent fragmentation into characteristic smaller ions. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance, offering a molecular fingerprint of the compound.

When subjected to mass spectrometry, the this compound molecule (C₁₅H₁₄O₃, molecular weight: 242.27 g/mol ) will first form a molecular ion, [M]⁺, with an m/z value corresponding to its molecular weight. The fragmentation of this parent ion is predictable and follows established patterns for esters and aromatic compounds. libretexts.org The primary cleavage occurs at the ester linkage, leading to the formation of several key fragment ions.

Common fragmentation pathways include:

Cleavage of the C-O bond of the ester group, leading to the formation of the phenethyl cation ([C₈H₉]⁺) at m/z 105 and a 3-hydroxybenzoyl radical, or the 3-hydroxybenzoyl cation ([C₇H₅O₂]⁺) at m/z 121. The peak at m/z 121 is often prominent in the mass spectra of 3-hydroxybenzoate esters, as seen with methyl 3-hydroxybenzoate. nih.gov

Cleavage of the O-CH₂ bond , resulting in the formation of a 3-hydroxybenzoate anion radical and a phenethyl radical, with the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 being a common subsequent fragment from the phenethyl group.

Loss of neutral molecules , such as the loss of the phenethyl group as styrene (B11656) ([C₈H₈]) from the molecular ion, leading to an ion at m/z 138, corresponding to protonated 3-hydroxybenzoic acid.

High-Resolution Mass Spectrometry (HRMS) enhances this analysis by providing extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. researchgate.nettum.de For instance, HRMS can distinguish between ions with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex mixtures. researchgate.net This capability is crucial for the unambiguous identification of this compound and its related metabolites in various matrices. peerj.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Ion Fragment | Formula | Notes |

| 242 | [C₁₅H₁₄O₃]⁺ | Parent Molecular Ion | The intact molecule minus one electron. |

| 121 | [C₇H₅O₂]⁺ | 3-Hydroxybenzoyl cation | Resulting from cleavage of the ester's C-O bond. A key diagnostic peak. nih.gov |

| 105 | [C₈H₉]⁺ | Phenethyl cation | Resulting from cleavage of the ester's O-C bond. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation | Formed by the loss of carbon monoxide (CO) from the 3-hydroxybenzoyl cation. nih.gov |

| 91 | [C₇H₇]⁺ | Tropylium ion | A common rearrangement fragment from the phenethyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. researchgate.net Phenolic compounds, including esters of hydroxybenzoic acid, possess chromophores—specifically the aromatic ring and carbonyl group—that absorb UV light, making this method highly suitable for their quantification. researchgate.netupi.edu

The quantitative analysis of this compound using UV-Vis spectroscopy is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength, known as the wavelength of maximum absorbance (λmax). mdpi.com

For phenolic esters like this compound, the UV spectrum is expected to show characteristic absorption bands. Phenolic compounds typically exhibit a strong absorption band around 280 nm. researchgate.net More specifically, esters of p-hydroxybenzoic acid show broad absorption bands between 200 and 400 nm. nist.gov The exact λmax for this compound is influenced by the solvent used and the substitution pattern on the benzene rings. In general, hydroxybenzoic acids and their derivatives display UV absorption maxima in the 240-340 nm range. bath.ac.uk The analysis is typically performed in a solvent such as ethanol (B145695) or methanol, in which the compound is soluble and which does not absorb significantly in the analytical wavelength range. By measuring the absorbance of a sample solution of unknown concentration and comparing it to the calibration curve, the precise concentration of this compound can be determined. researchgate.net

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Description |

| λmax 1 | ~240-260 nm | Corresponds to the π → π* transitions of the aromatic ring system. |

| λmax 2 | ~280-310 nm | Corresponds to the n → π* transitions of the carbonyl group and π → π* transitions of the phenolic chromophore. researchgate.net |

| Solvent | Ethanol, Methanol | Common solvents for UV-Vis analysis of phenolic compounds. |

| Basis of Quantification | Beer-Lambert Law | Relates absorbance to concentration, enabling quantitative measurement. upi.edu |

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. distantreader.org It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for phenethyl 3-hydroxybenzoate have not been prominently published, research on related compounds provides valuable insights. For instance, derivatives of benzoic acid and other phenolic compounds have been extensively studied as ligands for various biological targets. mdpi.comrasayanjournal.co.in Studies on 3-hydroxybenzoate esters linked to other molecular scaffolds have shown their potential to participate in immunosuppressive activities. researchgate.net Docking studies on triterpenes featuring a p-hydroxybenzoate group have identified potential interactions with key viral enzymes like Mpro and PLpro from SARS-CoV-2. researchgate.net These studies often highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand within the active site of the target protein.

Given the structure of this compound, it is plausible that the hydroxyl group on the benzoate (B1203000) ring could act as a hydrogen bond donor or acceptor, while the phenyl rings could engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's binding pocket.

Table 1: Examples of Protein Targets for Benzoate and Phenolic Compounds in Docking Studies

| Target Protein Class | Specific Example | Potential Therapeutic Area |

| Protease | SARS-CoV-2 Main Protease (Mpro) | Antiviral |

| Kinase | Adaptor protein 2 associated kinase (AAK1) | Various (e.g., Antiviral) |

| Esterase | Human α Estrogen Receptor (α-ER) | Hormone-related disorders |

| Demethylase | Lanosterol 14α-demethylase | Antifungal |

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. nih.govtandfonline.com Methods like Density Functional Theory (DFT) are employed to optimize molecular geometry, calculate vibrational frequencies (correlating to IR and Raman spectra), and determine electronic properties such as orbital energies (HOMO/LUMO) and electrostatic potential maps. nih.govnih.gov

Specific quantum chemical studies on this compound are scarce. However, extensive theoretical work has been conducted on its parent structures, phenyl benzoate and various phenethyl esters. nih.govnih.gov DFT studies on phenyl benzoate, for example, have been used to analyze its conformational space, rotational barriers, and vibrational spectra, showing good agreement with experimental data. nih.govnih.gov Similar calculations on caffeic acid phenethyl ester (CAPE) have been used to explain its structure-activity relationship and pharmacokinetic behavior. nih.govtandfonline.com

For this compound, DFT calculations could predict key parameters that influence its reactivity and interactions. The molecular electrostatic potential (MEP) map would likely show negative potential around the oxygen atoms of the ester and hydroxyl groups, indicating regions susceptible to electrophilic attack and capable of forming hydrogen bonds. The HOMO-LUMO energy gap would provide an estimate of the molecule's chemical reactivity and kinetic stability.

Table 2: Predicted Physicochemical and Quantum Chemical Parameters

| Parameter | Description | Relevance |

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons (act as a nucleophile). |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the first vacant electron orbital. | Relates to the ability to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation about its single bonds. researchgate.net this compound has several rotatable bonds, including the C-C bond in the phenethyl group and the C-O bonds of the ester linkage, allowing it to adopt numerous conformations.

Molecular dynamics (MD) simulations could further be used to study the dynamic behavior of this compound over time, showing how it flexes and changes shape in different environments, such as in solution or near a biological membrane.

Table 3: Key Rotatable Bonds and Expected Conformations

| Rotatable Bond | Description | Potential Conformations |

| Phenyl-CH2 | Rotation of the phenyl group relative to the ethyl linker. | Various, affecting the overall linearity of the molecule. |

| CH2-CH2 | Rotation around the ethyl linker. | Can lead to gauche and anti conformations. |

| O-C=O | Rotation around the ester oxygen-carbonyl carbon bond. | Influences the planarity of the ester group. |

| C-O (Ester) | Rotation around the carbonyl carbon-oxygen bond. | Can result in different orientations of the two aromatic rings relative to each other. |

In Silico Prediction of Biological Activities

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, as well as their potential biological activities, before they are synthesized in a lab. nih.govmdpi.com These predictions are based on the molecule's structure and are derived from quantitative structure-activity relationship (QSAR) models built on large datasets of known compounds. iiarjournals.org

For this compound, while specific published predictions are not available, various online tools and platforms like pkCSM and SwissADME can be used to estimate its properties. malariaworld.orgscielo.br Based on its structure—an ester with two aromatic rings and a hydroxyl group—it would be predicted to have moderate lipophilicity (logP). Such models can predict a range of properties, from intestinal absorption and blood-brain barrier penetration to potential as a substrate or inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism. mdpi.com Furthermore, activity prediction algorithms can suggest potential therapeutic uses by comparing the molecule's structural features to those of known bioactive compounds. figshare.com For example, phenolic compounds are often predicted to have antioxidant or anti-inflammatory properties.

Table 4: Representative In Silico ADMET and Activity Predictions

| Prediction Category | Predicted Property | Significance |

| Absorption | Human Intestinal Absorption | Likelihood of being absorbed after oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Potential to act on the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Potential for drug-drug interactions. |

| Excretion | Total Clearance | Estimate of how quickly the compound is removed from the body. |

| Toxicity | AMES Toxicity | Prediction of mutagenic potential. |

| Bioactivity | Enzyme Inhibition, GPCR Ligand, etc. | Predicted likelihood of interacting with various biological target classes. |

Biological Activities and Mechanistic Investigations Non Clinical Focus

Enzymatic Inhibition Studies

The capacity of Phenethyl 3-hydroxybenzoate to modulate the activity of various enzymes has been a subject of scientific inquiry.

Tyrosinase Inhibitory Kinetics and Associated Mechanisms

Research into the direct inhibitory effects of this compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis, is an area of interest. Tyrosinase catalyzes the oxidation of phenols, and its inhibition is relevant for applications in hyperpigmentation disorders. Kinetic studies are crucial to understanding the nature of this inhibition, whether it be competitive, non-competitive, or mixed-type, which provides insight into whether the compound binds to the enzyme's active site or an allosteric site.

However, specific data on the tyrosinase inhibitory kinetics and the precise mechanisms of interaction for this compound are not extensively detailed in the currently available scientific literature. While studies on related compounds, such as other hydroxyl-substituted benzoic and cinnamic acid derivatives, have shown significant tyrosinase inhibition, direct kinetic data and IC₅₀ values for this compound remain to be fully elucidated.

Investigation of Other Enzyme Targets (e.g., Laccase, 5-Lipoxygenase)

Beyond tyrosinase, the inhibitory potential of this compound against other enzymes like laccase and 5-lipoxygenase (5-LOX) has been considered.

Laccase: Laccase is a copper-containing oxidase enzyme with a broad substrate range for phenolic and aromatic compounds. Its inhibition can have implications in various industrial and biological processes. While derivatives of hydrazide-hydrazones and other phenolic compounds have been screened as laccase inhibitors, specific inhibitory data for this compound is not prominently available.

5-Lipoxygenase (5-LOX): This enzyme is a critical player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. Studies on analogues such as Caffeic acid phenethyl ester (CAPE) have demonstrated potent 5-LOX inhibition. However, dedicated studies detailing the inhibitory concentration (IC₅₀) and the specific mechanism of action of this compound against 5-LOX are not widely reported in existing research.

Elucidation of Enzyme-Ligand Binding Interactions

Understanding the binding interactions between this compound and its target enzymes is fundamental to explaining its inhibitory activity. Techniques such as molecular docking and circular dichroism spectroscopy are employed to predict and observe these interactions at a molecular level. These studies can reveal the specific amino acid residues within the enzyme's active or allosteric sites that form hydrogen bonds or other non-covalent interactions with the ligand. For this compound, detailed computational and experimental data elucidating its specific binding modes with tyrosinase, laccase, or 5-lipoxygenase are not sufficiently available in the public research domain to provide a comprehensive analysis.

Antimicrobial Efficacy and Underlying Mechanisms

The potential of this compound as an antimicrobial agent has also been a focus of investigation.

Broad-Spectrum Antibacterial Activity

Investigations into the antibacterial properties of this compound would typically involve screening against a panel of both Gram-positive and Gram-negative bacteria to determine its spectrum of activity. Key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) would be established. The underlying mechanisms could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. At present, comprehensive studies and data tables specifying the broad-spectrum antibacterial activity of this compound are not found in the reviewed scientific literature.

Antifungal and Antimycotic Potentials

Similar to its antibacterial assessment, the antifungal and antimycotic potential of this compound would be evaluated against various fungal and yeast species. The determination of MIC values would be a primary step. Potential mechanisms of antifungal action often include disruption of the fungal cell wall or membrane integrity, or inhibition of key enzymes like those involved in ergosterol (B1671047) biosynthesis. Specific research detailing the antifungal efficacy and the mechanistic pathways of this compound is not currently available.

Proposed Modes of Antimicrobial Action

The antimicrobial action of this compound, while not extensively detailed for this specific molecule, can be inferred from the well-documented mechanisms of its constituent parts: phenolic acids and paraben esters. The general understanding is that phenolic acid derivatives exhibit broad-spectrum activity against various microorganisms. nih.govmdpi.com

The proposed mechanisms are often multifaceted. One primary mode of action is the disruption of microbial membrane integrity and function. wikipedia.org The lipophilic nature of the phenethyl group, combined with the ester linkage, likely enhances the compound's ability to partition into the lipid bilayer of microbial cell membranes. This increased solubility in the membrane may allow it to reach cytoplasmic targets in higher concentrations. wikipedia.org This disruption can interfere with crucial membrane transport processes, leading to a loss of cellular homeostasis. wikipedia.org

Furthermore, it is thought that these compounds can inhibit the synthesis of essential macromolecules such as DNA and RNA. wikipedia.org Another proposed mechanism involves the inhibition of key microbial enzymes. Enzymes like ATPases and phosphotransferases, which are vital for energy metabolism and cellular signaling in bacteria, have been identified as potential targets for paraben-like compounds. wikipedia.org The antimicrobial efficacy of phenolic acid derivatives has been observed to increase with the growing length of the alkyl chain, a principle that supports the potential for enhanced activity in this compound due to its phenethyl group. nih.gov The activity is generally more pronounced against fungi and Gram-positive bacteria than Gram-negative bacteria, which possess a more complex outer membrane. mdpi.com

Antioxidant and Radical Scavenging Capabilities

This compound is structurally a phenolic compound, a class of molecules widely recognized for their antioxidant and radical scavenging properties. nih.govnih.govmdpi.com The primary mechanism for this activity is the ability of the phenolic hydroxyl (-OH) group to donate a hydrogen atom to neutralize free radicals, thereby forming a more stable phenoxyl radical. nih.gov The positioning of the hydroxyl group on the benzene (B151609) ring is a critical determinant of this activity. nih.govffhdj.com

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| 2-Phenylethyl 3,4,5-trihydroxybenzoate | DPPH | 2.760 | nih.gov |

| 2-Phenylethyl 3,4,5-trihydroxybenzoate | ABTS | 2.258 | nih.gov |

| Gallic Acid | DPPH | - | nih.gov |

| Protocatechuic Acid | DPPH | - | nih.gov |

Anti-inflammatory Potential in Non-Clinical Models (In Vitro and In Vivo)

Phenolic acids and their derivatives are known to possess significant anti-inflammatory properties. mdpi.comnih.gov The potential of this compound in this regard can be evaluated through established non-clinical in vitro and in vivo models. The mechanisms underlying the anti-inflammatory effects of such compounds often involve the modulation of key inflammatory pathways and enzymes. nih.govmdpi.com

In vitro studies on related compounds have shown an ability to inhibit enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are central to the production of inflammatory mediators such as leukotrienes and prostaglandins. mdpi.comnih.gov For example, soybean lipoxygenase (LOX-3) is a common in vitro model used to screen for anti-inflammatory properties due to its similarity to the human 5-LOX enzyme. nih.govsemanticscholar.org Furthermore, phenolic compounds can suppress the activation of transcription factors like NF-κB, which controls the expression of numerous pro-inflammatory genes. nih.govchemicalbook.com This leads to a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cell models like lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govplos.org

In vivo models, such as the carrageenan-induced paw edema model in rats or mice, are standard for assessing anti-inflammatory activity. semanticscholar.orgplos.org In these models, the reduction of paw swelling indicates an anti-inflammatory effect. semanticscholar.org Studies on various phenolic acids have demonstrated their efficacy in such animal models, often correlated with a decrease in inflammatory markers. nih.govplos.org

Table 2: In Vitro Anti-inflammatory Activity of Related Phenolic Compounds

| Compound/Extract | Model | Effect | Source |

|---|---|---|---|

| Fused NSAID-Antioxidant Derivatives | Soybean Lipoxygenase (LOX-3) | Potent inhibition (IC₅₀ values determined) | nih.govsemanticscholar.org |

| Houttuynia cordata Fermentation Product (contains p-hydroxybenzoic acid) | LPS-induced RAW264.7 cells | Reduced NO, PGE2, iNOS, IL-1β, TNF-α, IL-6 expression | plos.org |

| Protocatechuic acid | LPS-induced RAW 264.7 cells | Reduced TNF-α, IL-1β, and PGE2 | nih.gov |

Exploration of Other Biological Potentials (e.g., Antiviral, Antialgal, Nematicidal)

Beyond the aforementioned activities, the structural motifs within this compound suggest a broader range of biological potentials that have been observed in related molecules.

Antiviral Potential: Various phenolic compounds have been investigated for antiviral properties. scispace.commdpi.com For example, caffeic acid phenethyl ester (CAPE), which shares the phenethyl ester group, has demonstrated antiviral effects, including the inhibition of HIV-1 integrase. chemicalbook.com In silico studies have also suggested that certain phenolic compounds have a strong binding affinity for key viral proteins, such as the COVID-19 main protease (Mpro), potentially inhibiting viral replication. mdpi.com While specific data for this compound is lacking, its structure warrants investigation into similar activities.

Antialgal Potential: Certain phenolic compounds have been reported to possess antialgal activity. arabjchem.orgresearchgate.net For instance, extracts from Fischerella ambigua and other sources containing phenolic structures have shown inhibitory effects on the growth of various microalgae. arabjchem.orgutrgv.edu This suggests a potential application in controlling algal blooms, although this remains a speculative area for this compound.

Nematicidal Potential: There is direct evidence for the nematicidal activity of the parent acid, 3-hydroxybenzoic acid. In vitro assays have shown that 3-hydroxybenzoic acid exhibits activity against the root-knot nematode Meloidogyne incognita. nih.gov Other simple phenolic acids, such as protocatechuic acid, have also been identified as having nematicidal properties. nih.gov This activity is significant as plant-parasitic nematodes are major agricultural pests, and naturally derived nematicides are sought after as safer alternatives to synthetic pesticides. nih.govnih.gov

Investigation of Cellular and Molecular Targets

Application in Non-Clinical Cellular Assays (e.g., Melanoma Cells)

While direct and extensive research focusing exclusively on this compound in non-clinical cellular assays for melanoma is not widely available in peer-reviewed literature, the biological activities of structurally related compounds, specifically phenethyl esters and derivatives of 3-hydroxybenzoic acid, have been investigated in various melanoma cell lines. These studies provide a foundation for understanding the potential mechanisms by which this compound might be evaluated. The primary areas of investigation for these related compounds in melanoma cells include cytotoxicity, induction of apoptosis, and effects on cellular signaling pathways.

Research into other phenethyl esters, such as Caffeic Acid Phenethyl Ester (CAPE), has demonstrated significant effects on melanoma cells. nih.govnih.govoup.com CAPE, a natural compound found in propolis, has been shown to suppress the growth of melanoma cells and induce the generation of reactive oxygen species (ROS). nih.govresearchgate.net Its bioactivation by the enzyme tyrosinase, which is highly expressed in melanoma cells, can lead to the inhibition of glutathione (B108866) S-transferase (GST), contributing to selective melanoma cell death. nih.govresearchgate.net Studies have shown that CAPE's cytotoxic effects are dose-dependent and can be enhanced by methods like electroporation to facilitate its delivery into melanoma cells. nih.govresearchgate.net For example, in Me45 and MeWo human melanoma cell lines, combining CAPE with electroporation significantly increased its cytotoxic effect. nih.govresearchgate.net

The pro-apoptotic activity of related phenethyl esters has also been a key area of investigation. In B16F0 and SK-MEL-28 melanoma cells, CAPE treatment has been observed to induce apoptosis by inhibiting the PI3K/AKT/XIAP pathway. oup.com This includes the downregulation of anti-apoptotic proteins like BCL-2 and survivin, and the enhanced cleavage of caspase-3 and PARP, which are key markers of apoptosis. oup.comresearchgate.net

Furthermore, compounds containing a 3-hydroxybenzoate moiety have been assessed for their anticancer properties. For instance, unantimycins, which are neoantimycin (B15521) analogs containing a 3-hydroxybenzoate group, have exhibited anticancer activities against human melanoma cells, comparable to the chemotherapeutic drug cisplatin (B142131), while showing less toxicity to noncancerous cells. nih.gov Similarly, Ethyl 3-hydroxybenzoate has been identified as a phenolic analog with potential as an anti-melanoma agent. pharmaffiliates.com The broader class of hydroxybenzoic acids has also been studied for anti-melanogenesis effects in B16F10 mouse melanoma cells, indicating that the hydroxybenzoate structure is of interest for modulating melanoma cell activity. nih.govresearchgate.net

The research findings for these related compounds in various melanoma cell lines are summarized in the tables below.

Cytotoxicity of Caffeic Acid Phenethyl Ester (CAPE) in Melanoma Cell Lines

| Cell Line | Treatment | Incubation Time | IC50 Value | Reference |

| A375 | Free CAPE | 24 hours | 47.34 µg/mL | nih.gov |

| A375 | Free CAPE | 48 hours | 30.55 µg/mL | nih.gov |

| A375 | Liposomal CAPE | 24 hours | 63.39 µg/mL | nih.gov |

| A375 | Liposomal CAPE | 48 hours | 44.83 µg/mL | nih.gov |

| Me45 | CAPE with Electroporation | Not Specified | 28 µM | nih.gov |

| MeWo | CAPE with Electroporation | Not Specified | 70.7 µM | nih.gov |

Mechanistic Findings for Phenethyl Esters and 3-Hydroxybenzoate Analogs in Melanoma Cells

| Compound/Analog | Cell Line(s) | Key Findings | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | B16F0, SK-MEL-28 | Suppressed phosphorylation of PI3K, AKT, and mTOR; induced apoptosis via cleavage of caspase-3 and PARP. | oup.com |

| Caffeic Acid Phenethyl Ester (CAPE) | A375 | Induced greater apoptosis compared to its liposomal formulation. | nih.govresearchgate.net |

| Unantimycins (with 3-HBA moiety) | Human Melanoma Cells | Exhibited anticancer activity similar to cisplatin with low toxicity to noncancerous cells. | nih.gov |

| Ethyl 3-hydroxybenzoate | Not Specified | Identified as a phenolic analog with anti-melanoma properties. | pharmaffiliates.com |

| p-Hydroxybenzoic Acid β-d-Glucosyl Ester | B16F10 | Inhibited melanin production and tyrosinase activity. | nih.gov |

These studies on structurally similar molecules suggest that a key area of investigation for this compound would be its effect on melanoma cell viability and the induction of apoptosis, potentially through mechanisms involving the inhibition of critical survival pathways like PI3K/AKT and the generation of oxidative stress.

Emerging Non Clinical Research Applications and Future Perspectives

Development of Chemical Probes for Biological Systems

The development of small molecule chemical probes is a cornerstone of modern chemical biology, enabling the detailed interrogation of protein function and biological pathways in living systems. A chemical probe is a highly selective small molecule designed to interact with a specific protein target, thereby allowing researchers to study the target's role in complex biological processes. nih.govrsc.org While specific chemical probes derived directly from Phenethyl 3-hydroxybenzoate are not yet widely reported in the literature, its known biological activities suggest its potential as a foundational structure for probe development.

The primary characteristic for a molecule to be considered a viable candidate for probe development is its ability to modulate the function of a protein target with high potency and selectivity. rsc.org Research on related hydroxybenzoate esters has demonstrated their inhibitory effects on enzymes such as tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comtandfonline.comtandfonline.com this compound itself is implicated as a potential tyrosinase inhibitor. This inhibitory action provides a critical starting point for designing chemical probes to study melanogenesis and related pigmentation disorders.

To be transformed into a high-quality chemical probe, this compound would require structural modifications. These modifications typically include the incorporation of a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, and a photoreactive group for covalent labeling, which would allow for the visualization and identification of its binding partners within a cell. The goal is to create a tool that can be used to validate the role of its target protein in disease, with high affinity and minimal off-target effects. nih.gov The future development of such probes from the this compound scaffold could provide invaluable tools for dissecting the molecular mechanisms of tyrosinase activity and its role in cellular function.

Table 1: Key Characteristics of an Ideal Chemical Probe

| Characteristic | Description | Relevance to this compound |

| Potency | High affinity for the intended biological target (typically with an IC50 or Kd < 100 nM). | The tyrosinase inhibitory activity of related esters suggests this is an achievable goal through optimization. |

| Selectivity | Minimal interaction with other proteins, especially those closely related to the target. | Modifications would be needed to ensure selectivity for a specific tyrosinase or related enzyme over other cellular proteins. |

| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. | The lipophilic nature of the phenethyl group may facilitate cell permeability, a favorable trait for a probe. |

| Known Mechanism of Action | A clear understanding of how the molecule interacts with its target (e.g., competitive, non-competitive inhibition). | Kinetic studies on related hydroxybenzoates show competitive inhibition, providing a basis for mechanistic understanding. tandfonline.comtandfonline.com |

| Structural Tag | Incorporation of a reporter group (e.g., alkyne, azide) for visualization or pull-down experiments without disrupting activity. | A key step in future research would be to identify positions on the molecule where such tags can be added. |

Utility in Biomedical Research as Biochemical Reagents and Tool Compounds

In biomedical research, biochemical reagents and tool compounds are essential for studying biological processes and validating potential drug targets. medchemexpress.com While often used interchangeably, a tool compound is typically a well-characterized molecule with known selectivity for a particular biological target, used to probe its function. medchemexpress.com Given its potential as a tyrosinase inhibitor, this compound is positioned to serve as a valuable tool compound for research into skin pigmentation and related enzymatic pathways. mdpi.com

The utility of a compound like this compound in this context lies in its ability to produce a specific biological effect that can be studied in vitro. For instance, its application in cell-based assays could help elucidate the downstream effects of tyrosinase inhibition on melanin production. researchgate.net Derivatives of 3-hydroxybenzoic acid have already been recognized for their various biological properties, including antimicrobial and antioxidant activities, which broadens their potential use as reagents in a variety of biological studies. researchgate.net

As a biochemical reagent, this compound could be used in enzyme kinetics studies to understand the mechanism of tyrosinase inhibition. tandfonline.comtandfonline.com By studying how it competes with the natural substrate, L-DOPA, researchers can gain insights into the active site of the enzyme. nih.gov Furthermore, it can be used as a reference compound in the screening of new, more potent tyrosinase inhibitors. The development of synthetic routes for this compound and its derivatives is a critical step in making these compounds readily available for research purposes. sigmaaldrich.com

Table 2: Potential Applications of this compound as a Biochemical Reagent/Tool Compound

| Application Area | Specific Use | Research Objective |

| Enzymology | Tyrosinase Inhibition Assays | To study the kinetics and mechanism of tyrosinase inhibition. mdpi.comtandfonline.com |

| Cell Biology | Melanogenesis Studies in Cell Culture | To investigate the cellular pathways affected by the inhibition of melanin synthesis. researchgate.net |

| Drug Discovery | High-Throughput Screening | To serve as a hit or lead compound for the discovery of new therapeutic agents targeting tyrosinase. |

| Cosmetic Science | Formulation Studies | To explore its potential as an active ingredient in skin-lightening cosmetic formulations. |

| Antioxidant Research | Free Radical Scavenging Assays | To evaluate its capacity to neutralize reactive oxygen species, a property common to phenolic compounds. researchgate.netnih.gov |

Synergistic Effects in Multi-Component Systems for Enhanced Activity

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research, particularly in the development of therapeutic and cosmeceutical formulations. Phenolic compounds, including hydroxybenzoic acid derivatives, are known to exhibit synergistic effects, especially in terms of antioxidant and antimicrobial activities. sigmaaldrich.commdpi.com

While direct studies on the synergistic effects of this compound are limited, research on related compounds provides a strong basis for future investigation. For example, combinations of different paraben esters (esters of p-hydroxybenzoic acid) have been shown to have enhanced antimicrobial activity compared to the individual compounds. researchgate.net This suggests that this compound could potentially be combined with other preservatives to achieve a broader spectrum of antimicrobial protection in formulations.

Table 3: Potential Synergistic Combinations for Future Research

| Compound Class | Potential Synergistic Partner | Target Application | Rationale |

| Antioxidants | Ascorbic Acid (Vitamin C), Tocopherol (Vitamin E), Gallic Acid | Skincare, Food Preservation | Combination of different antioxidant mechanisms (e.g., radical scavenging, metal chelation) can provide more comprehensive protection against oxidative damage. nih.govmdpi.com |

| Antimicrobial Agents | Other Parabens (e.g., Methylparaben, Propylparaben), Benzyl Alcohol | Cosmetics, Pharmaceutical Formulations | Broadening the spectrum of activity against various bacteria and fungi. researchgate.net |

| Other Skin-Lightening Agents | Kojic Acid, Arbutin | Cosmeceuticals | Targeting different steps in the melanogenesis pathway could lead to a more effective reduction in hyperpigmentation. researchgate.net |

| Anti-inflammatory Agents | Bisabolol, Allantoin | Topical Formulations | Combining tyrosinase inhibition with anti-inflammatory action could be beneficial for treating post-inflammatory hyperpigmentation. |

Advancements in Methodological Development for Comprehensive Compound Characterization

The thorough characterization of a chemical compound is fundamental to understanding its properties and potential applications. For this compound, a combination of analytical techniques is employed to confirm its structure, purity, and behavior in various systems. While standard methods are well-established, ongoing advancements focus on improving sensitivity, resolution, and applicability to complex biological matrices.

The primary characterization of synthesized this compound typically involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate its molecular structure and Fourier-Transform Infrared (FTIR) spectroscopy to identify its functional groups, such as the ester carbonyl and hydroxyl groups. ukm.my Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine its molecular weight and fragmentation patterns, confirming its identity and purity. nih.govntu.edu.sg

Advancements in these methodologies are geared towards more detailed analyses. For instance, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between compounds with similar molecular formulas. ntu.edu.sg The development of new chromatographic methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC), allows for faster and more efficient separation of this compound from related impurities or metabolites in biological samples. nih.gov Future methodological developments may focus on creating sensitive assays for detecting and quantifying the compound and its metabolites within cells and tissues, which is essential for pharmacokinetic and pharmacodynamic studies.

Table 4: Methods for the Characterization of this compound

| Method | Information Provided | Potential Advancements |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, confirmation of proton and carbon environments. | Higher field magnets for increased resolution; 2D-NMR techniques (COSY, HSQC) for complex structural assignments. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., C=O ester, O-H phenol, C-O ester). ukm.my | Micro-FTIR for analyzing small sample quantities or spatial distribution on a surface. |

| Mass Spectrometry (MS) | Molecular weight determination and structural information from fragmentation patterns. nih.gov | Tandem MS (MS/MS) for more detailed structural elucidation and metabolite identification. |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | UHPLC for faster analysis times and improved separation efficiency. nih.gov |

| Gas Chromatography (GC) | Analysis of volatile derivatives and purity assessment. ntu.edu.sg | Coupling with different detectors for enhanced selectivity. |

| X-ray Crystallography | Definitive 3D molecular structure in the solid state. | Powder X-ray diffraction (PXRD) for analyzing polycrystalline samples. acs.org |

Computational Design and Optimization for Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design and optimization of new molecules with desired properties. mdpi.comnih.gov For this compound, these in silico approaches offer a powerful strategy for designing next-generation analogues with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.

Molecular docking studies are a key computational technique used to predict how a molecule like this compound binds to its target protein, such as tyrosinase. nih.gov By simulating the interactions between the ligand and the protein's active site, researchers can identify key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov This information is invaluable for guiding the design of new analogues. For example, computational models might suggest that adding or modifying a substituent at a specific position on the phenyl ring could lead to a more potent inhibitor.

Beyond molecular docking, other computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and Molecular Dynamics (MD) simulations can provide further insights. QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized analogues. nih.govscispace.com MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov These computational tools not only accelerate the discovery process but also reduce the number of compounds that need to be synthesized and tested experimentally, making the development of next-generation analogues of this compound more efficient and cost-effective.

Table 5: Computational Approaches for the Design of this compound Analogues

| Computational Method | Purpose | Application to Analogue Design |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | To identify key interactions and guide the design of analogues with improved binding affinity to targets like tyrosinase. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structures with biological activity to predict the potency of new compounds. scispace.com | To build models based on a series of this compound derivatives to predict the activity of novel designs. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability of the ligand-protein complex. nih.gov | To assess the stability of the binding of designed analogues and understand the dynamic nature of the interaction. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To create a template for designing new molecules that retain the key features for tyrosinase inhibition. |

| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | To optimize analogues for better drug-like properties, such as improved bioavailability and reduced potential for adverse effects. |

Q & A

Q. What are the optimal catalytic conditions for synthesizing phenethyl 3-hydroxybenzoate via esterification?

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- ¹H/¹³C NMR: Identify phenolic (–OH) proton suppression (δ 9–10 ppm) and ester carbonyl (δ 165–170 ppm). Compare with NIST reference data for 3-hydroxybenzoate derivatives .

- FT-IR: Ester C=O stretch (~1720 cm⁻¹) and hydroxyl (–OH) absorption (~3400 cm⁻¹).

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ detection for purity assessment (≥95%) .

Critical Consideration: Residual solvents (e.g., toluene) must be quantified via GC-MS to meet ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. How do microbial degradation pathways of 3-hydroxybenzoate derivatives differ between fungal and bacterial systems?

Q. What computational approaches predict the interaction between this compound and biological targets?

Methodological Answer: Molecular docking and QSAR models are used to study interactions:

- Target Identification: Screen against databases (e.g., PDB) for proteins with aromatic ester-binding pockets (e.g., GLUT inhibitors ).

- Docking Software: AutoDock Vina or Schrödinger Maestro with force fields (OPLS-AA) to assess binding affinity.

- Validation: Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., NADH oxidation rates for monooxygenases ).

Case Study: 3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) shows GLUT1 inhibition (IC₅₀ = 5 µM) via π-π stacking with Trp412 .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for 3-hydroxybenzoate ester synthesis?

Methodological Answer: Conflicting yields (e.g., 70–90% for ethyl 3-hydroxybenzoate ) arise from:

- Catalyst Deactivation: Acidic resins vs. homogeneous H₂SO₄ impact recyclability.

- Water Removal Efficiency: Molecular sieves vs. azeotropic distillation alter equilibrium.

- Analytical Bias: HPLC purity vs. gravimetric yield calculations.

Resolution Strategy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products